molecular formula C6H8N2 B1589250 4-Ethylpyrimidine CAS No. 30537-73-6

4-Ethylpyrimidine

Cat. No. B1589250
CAS RN: 30537-73-6
M. Wt: 108.14 g/mol
InChI Key: VCPXZIUQCXEVCU-UHFFFAOYSA-N
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Description

4-Ethylpyrimidine is a chemical compound with the molecular formula C6H8N2. It has a molecular weight of 108.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Ethylpyrimidine is represented by the InChI code 1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethylpyrimidine is a colorless to yellow liquid . It has a molecular weight of 108.14 .

Scientific Research Applications

Synthesis and Design of Heterocyclic Compounds

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound related to 4-ethylpyrimidine, has been studied for its potential as a precursor to various heterocyclic compounds. These include derivatives of 6-hydroxypyrimidine, benzodiazepin, quinolin, and pyrazolopyridine, which are significant in designing biologically active heterocycles (Solodukhin et al., 2004).

Antimalarial Activity

Research has explored the modification of the 6-ethyl substituent in 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine), a close relative of 4-ethylpyrimidine. These modifications have led to the creation of derivatives with antimalarial activity, offering potential therapeutic benefits (Ress Rw et al., 1976).

Pharmacological Properties

In another study, derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid, related to 4-ethylpyrimidine, have been synthesized and examined for various pharmacological properties, including analgesic, anti-inflammatory, and immunosuppressive activities (Malinka et al., 1989).

Anti-Anoxic and Anti-Lipid Peroxidation Activities

Novel 4-arylpyrimidine derivatives, which are structurally related to 4-ethylpyrimidine, have been synthesized and tested for their anti-anoxic and anti-lipid peroxidation activities. These compounds have shown promise in the treatment of cerebral edema and other related conditions (Kuno et al., 1993).

GPR119 Agonistic Activity

Research into 4-amino-2-phenylpyrimidine derivatives, a class closely related to 4-ethylpyrimidine, has led to the identification of compounds with potent GPR119 agonistic activity. These compounds show potential in improving glucose tolerance and preserving pancreatic β-cell function, indicating their potential in diabetes treatment (Negoro et al., 2012).

Safety And Hazards

The safety information for 4-Ethylpyrimidine indicates that it has hazard statements H226, H315, H319, H335, which correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

4-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-3-4-7-5-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPXZIUQCXEVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451550
Record name 4-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyrimidine

CAS RN

30537-73-6
Record name 4-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
WT Caldwell, WM Ziegler - Journal of the American Chemical …, 1936 - ACS Publications
… recently reported, one of the steps involved the reduction of 2,6-dichloro-4-ethylpyrimidine … 2,6-dichloro-4-ethylpyrimidine, we thought it of interest to prepare 2-amino-4ethylpyrimidine in …
Number of citations: 3 pubs.acs.org
M Butters - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… Large scale synthesis of 4-ethylpyrimidine … Reaction with phosphorus oxychloride and subsequent catalytic hydrogenolysis affords 4-ethylpyrimidine (3) in 41% overall yield. …
Number of citations: 15 onlinelibrary.wiley.com
I Langmuir, VJ Schaefer - Journal of the American Chemical …, 1936 - ACS Publications
… recently reported, one of the steps involved the reduction of 2,6-dichloro-4-ethylpyrimidine … 2,6-dichloro-4-ethylpyrimidine, we thought it of interest to prepare 2-amino-4ethylpyrimidine in …
Number of citations: 176 pubs.acs.org
T KOYAMA, T HIROTA, C BASHOU… - Chemical and …, 1975 - jstage.jst.go.jp
… Thus methyl ethyl ketone (I) gave 4-ethylpyrimidine (III) and 5-methy1—4-(5-pyrimidinyl)pyrimidine (IV), diethyl ketone (V) gave 4-amino-3,5-dimethy1pyridine (VII), cyclohexanone (VIII) …
Number of citations: 14 www.jstage.jst.go.jp
WT Caldwell, WM Ziegler - Journal of the American Chemical …, 1936 - ACS Publications
… 2,6-Dichloro-4-ethylpyrimidine.—4-Ethyluracil (17 g.) was refluxed with 75 cc. of phosphorus oxychloride for one hour. … of 2,6-dichloro-4-ethylpyrimidine.3 A heavy precipitate soon …
Number of citations: 2 pubs.acs.org
AR Todd, F Bergel - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… 6-Chloro-S-amino-4-ethylpyrimidine.-A mixture of the above … 2 : 6-Diamino-4-ethylpyrimidine.-The above chlmo-… chloro-5 : 6-diamino-4ethylpyrimidine is Gltered, concentrated to remove …
Number of citations: 13 pubs.rsc.org
SF ZAKRZEWSKI, C DAVE, F ROSEN - 1978 - pascal-francis.inist.fr
Keyword (fr) ANTICANCEREUX ANTIMETABOLITE EPITHELIOSARCOME WALKER 256 RAT INHIBITION MULTIPLICATION CELLULAIRE TOXICITE VOIE INTRAPERITONEALE …
Number of citations: 0 pascal-francis.inist.fr
II Naumenko, MA Mikhaleva, VP Mamaev - Chemistry of Heterocyclic …, 1981 - Springer
… Preparatively convenient methods for the preparation of 4-acetylpyrimidine from 4ethylpyrimidine through the ~-oximino derivative and 5-acetylpyrimidine from 4,6-dichloro derivatives …
Number of citations: 5 link.springer.com
CG Overberger, IC Kogon - Journal of the American Chemical …, 1954 - ACS Publications
… 2-N,N-Dimethylammo-4-ethylpyrimidine.—A mixture of 1.49 g. (0.01 mole) of 2-N,N-dimethylamino-4-vinylpyrimidine, 0.1g. … picric acid to an ethereal solution of 4-ethylpyrimidine, mp …
Number of citations: 45 pubs.acs.org
AR Todd, F Bergel - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… thioformamido-4-ethylpyrimidine (108.5 g.) was converted into its sodium salt and condensed with chloroacetone (0.1 cc) in a manner similar to that described above, the total period of …
Number of citations: 1 pubs.rsc.org

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